molecular formula C43H79O13P B13103857 myo-Inositol, 1-((2R)-3-((1-oxohexadecyl)oxy)-2-(((9Z,12Z)-1-oxo-9,12-octadecadienyl)oxy)propyl hydrogen phosphate) CAS No. 88542-99-8

myo-Inositol, 1-((2R)-3-((1-oxohexadecyl)oxy)-2-(((9Z,12Z)-1-oxo-9,12-octadecadienyl)oxy)propyl hydrogen phosphate)

Cat. No.: B13103857
CAS No.: 88542-99-8
M. Wt: 835.1 g/mol
InChI Key: BSNJSZUDOMPYIR-DETGRMDESA-N
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Description

Myo-Inositol, 1-((2R)-3-((1-oxohexadecyl)oxy)-2-(((9Z,12Z)-1-oxo-9,12-octadecadienyl)oxy)propyl hydrogen phosphate) is a complex phospholipid derivative. This compound is part of the inositol phospholipids family, which play crucial roles in cellular signaling and membrane structure. It is characterized by its unique structure, which includes a myo-inositol backbone, esterified with fatty acids and a phosphate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of myo-Inositol, 1-((2R)-3-((1-oxohexadecyl)oxy)-2-(((9Z,12Z)-1-oxo-9,12-octadecadienyl)oxy)propyl hydrogen phosphate) typically involves multiple steps:

    Esterification: Myo-inositol is esterified with fatty acids such as hexadecanoic acid and octadecadienoic acid.

    Phosphorylation: The esterified inositol is then phosphorylated using reagents like phosphorus oxychloride (POCl3) under controlled conditions.

    Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Myo-Inositol, 1-((2R)-3-((1-oxohexadecyl)oxy)-2-(((9Z,12Z)-1-oxo-9,12-octadecadienyl)oxy)propyl hydrogen phosphate) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the fatty acid chains.

    Substitution: Substitution reactions can occur at the phosphate group or the fatty acid chains.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as alkyl halides and nucleophiles are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce saturated fatty acid esters.

Scientific Research Applications

Myo-Inositol, 1-((2R)-3-((1-oxohexadecyl)oxy)-2-(((9Z,12Z)-1-oxo-9,12-octadecadienyl)oxy)propyl hydrogen phosphate) has diverse applications in scientific research:

    Chemistry: Used as a model compound to study phospholipid behavior and interactions.

    Biology: Plays a role in cellular signaling pathways, particularly in phosphoinositide signaling.

    Medicine: Investigated for its potential therapeutic effects in metabolic disorders and neurological diseases.

    Industry: Utilized in the formulation of specialized lipid-based products and pharmaceuticals.

Mechanism of Action

The compound exerts its effects primarily through its involvement in cellular signaling pathways. It interacts with specific molecular targets, such as phosphoinositide-dependent kinases, and modulates various cellular processes. The phosphate group and fatty acid chains play crucial roles in its binding and activity.

Comparison with Similar Compounds

Similar Compounds

    Phosphatidylinositol: Another inositol phospholipid with similar signaling functions.

    Phosphatidylserine: Shares structural similarities but has different functional roles in the cell membrane.

    Phosphatidylcholine: A major component of cell membranes with distinct biochemical properties.

Uniqueness

Myo-Inositol, 1-((2R)-3-((1-oxohexadecyl)oxy)-2-(((9Z,12Z)-1-oxo-9,12-octadecadienyl)oxy)propyl hydrogen phosphate) is unique due to its specific fatty acid composition and the presence of a phosphate group, which confer distinct biochemical properties and functional roles in cellular processes.

Properties

CAS No.

88542-99-8

Molecular Formula

C43H79O13P

Molecular Weight

835.1 g/mol

IUPAC Name

[(2R)-1-hexadecanoyloxy-3-[hydroxy-[(2S,3R,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate

InChI

InChI=1S/C43H79O13P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(45)55-35(34-54-57(51,52)56-43-41(49)39(47)38(46)40(48)42(43)50)33-53-36(44)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h11,13,17-18,35,38-43,46-50H,3-10,12,14-16,19-34H2,1-2H3,(H,51,52)/b13-11-,18-17-/t35-,38?,39-,40+,41+,42+,43?/m1/s1

InChI Key

BSNJSZUDOMPYIR-DETGRMDESA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC1[C@H]([C@H](C([C@H]([C@@H]1O)O)O)O)O)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCC=CCC=CCCCCC

Origin of Product

United States

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